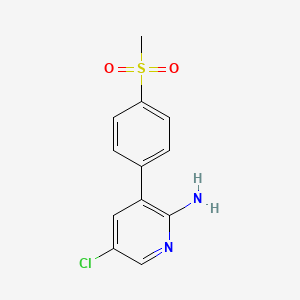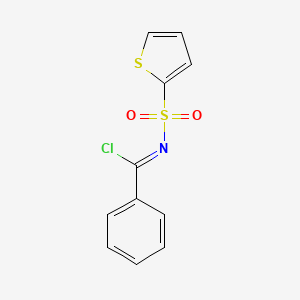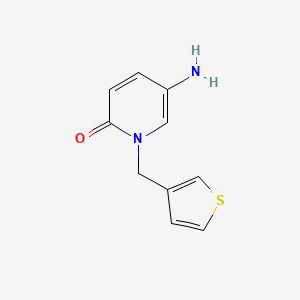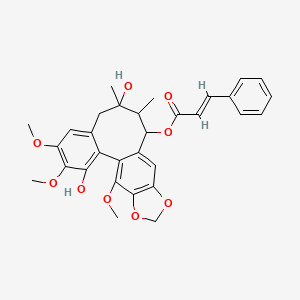
LongipedlignanC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LongipedlignanC is a naturally occurring lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant and anti-inflammatory properties. This compound has garnered attention in recent years due to its potential therapeutic applications in medicine and its unique chemical structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanC typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Extraction: The initial step involves extracting lignan precursors from plant materials using solvents such as ethanol or methanol.
Chemical Modification: The extracted precursors undergo chemical reactions, such as oxidation or reduction, to form this compound. These reactions often require specific catalysts and controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-pressure homogenization and solvent extraction are commonly used in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
LongipedlignanC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced derivatives, each with unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
LongipedlignanC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of lignan chemistry and synthesis.
Biology: Researchers investigate the biological activities of this compound, including its antioxidant and anti-inflammatory effects.
Medicine: this compound shows potential as a therapeutic agent for treating various diseases, such as cancer and cardiovascular disorders.
Industry: this compound is explored for its use in developing natural antioxidants and preservatives for food and cosmetic products.
Wirkmechanismus
The mechanism of action of LongipedlignanC involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Vergleich Mit ähnlichen Verbindungen
LongipedlignanC is compared with other lignan compounds, such as:
Secoisolariciresinol: Another lignan with antioxidant properties, but with a different chemical structure.
Matairesinol: Known for its anti-cancer properties, but less potent than this compound in certain applications.
Pinoresinol: Exhibits similar antioxidant activities but differs in its molecular targets and pathways.
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a promising compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C31H32O9 |
|---|---|
Molekulargewicht |
548.6 g/mol |
IUPAC-Name |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O9/c1-17-27(40-23(32)12-11-18-9-7-6-8-10-18)20-14-22-29(39-16-38-22)30(37-5)25(20)24-19(15-31(17,2)34)13-21(35-3)28(36-4)26(24)33/h6-14,17,27,33-34H,15-16H2,1-5H3/b12-11+ |
InChI-Schlüssel |
XMDCPPXGDCPCGZ-VAWYXSNFSA-N |
Isomerische SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)/C=C/C5=CC=CC=C5 |
Kanonische SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)C=CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


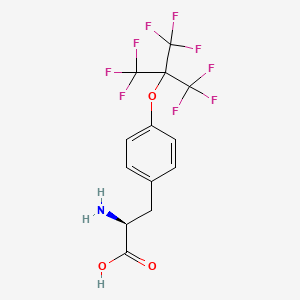
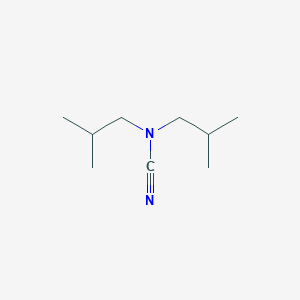
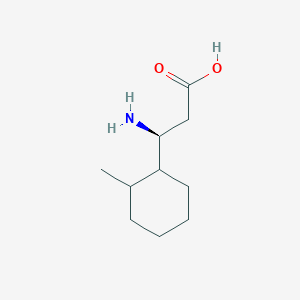

![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)


